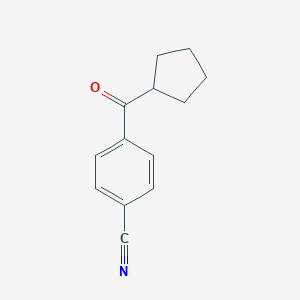

4-Cyanophenyl cyclopentyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopentanecarbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-9-10-5-7-12(8-6-10)13(15)11-3-1-2-4-11/h5-8,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPMDRGBVWYPHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567368 | |

| Record name | 4-(Cyclopentanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144979-13-5 | |

| Record name | 4-(Cyclopentanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Intrinsic Reactivity of 4 Cyanophenyl Cyclopentyl Ketone

Carbonyl Electrophilicity and Nucleophilic Additions

The carbonyl group in 4-Cyanophenyl cyclopentyl ketone is a primary site of reactivity. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, a characteristic that is further influenced by the electron-withdrawing nature of the 4-cyanophenyl group. This inherent electrophilicity makes it susceptible to attack by a wide range of nucleophiles.

Acid-Catalyzed and Base-Catalyzed Addition Mechanisms

Nucleophilic additions to the carbonyl group of this compound can be catalyzed by both acids and bases, following well-established mechanisms. youtube.comyoutube.com

Base-Catalyzed Addition: In a basic medium, a strong nucleophile directly attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral alkoxide intermediate. youtube.comyoutube.com Subsequent protonation of the alkoxide, typically by a weak acid or during an aqueous workup, yields the final alcohol product. The presence of the electron-withdrawing cyano group on the phenyl ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack compared to an unsubstituted phenyl ketone.

Acid-Catalyzed Addition: Under acidic conditions, the carbonyl oxygen is first protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. youtube.comyoutube.com The subsequent nucleophilic attack leads to a protonated tetrahedral intermediate, which then deprotonates to give the final addition product.

Reactivity with Organometallic Reagents Beyond Grignards

Beyond Grignard reagents, other organometallic compounds such as organolithium and organocuprate reagents are expected to react with this compound, primarily at the carbonyl carbon.

Organolithium Reagents: Organolithium reagents are highly reactive nucleophiles that readily add to ketones. youtube.com The reaction of this compound with an organolithium reagent would proceed via nucleophilic addition to the carbonyl carbon, forming a lithium alkoxide intermediate. Subsequent acidic workup would yield a tertiary alcohol. It is important to note that the nitrile group is also susceptible to attack by organolithium reagents, which could lead to the formation of a ketone after hydrolysis. researchgate.net

Organocuprates (Gilman Reagents): Organocuprates are generally softer nucleophiles compared to Grignard and organolithium reagents. nih.gov While they are well-known for their ability to perform conjugate additions to α,β-unsaturated ketones, their reaction with a saturated ketone like this compound would result in a standard 1,2-addition to the carbonyl group. This would lead to the formation of a tertiary alcohol upon workup. However, the reactivity of organocuprates with simple ketones is generally lower than that of harder organometallic reagents. nih.gov

Mechanistic Studies of Zwitterion Formation and Rearrangements (e.g., Corey-Chaykovsky, Darzens Analogs)

Corey-Chaykovsky Reaction: The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with a ketone to form an epoxide. organic-chemistry.orgwikipedia.org In the case of this compound, the reaction would be initiated by the nucleophilic attack of the sulfur ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate. This zwitterionic species would then undergo an intramolecular SN2 reaction, with the oxygen anion displacing the leaving group (a sulfide) to form the corresponding oxirane. organic-chemistry.orgwikipedia.org

Darzens Reaction Analogs: The Darzens reaction typically involves the condensation of a ketone with an α-haloester in the presence of a base to yield an α,β-epoxy ester (a glycidic ester). While there is no specific literature on a Darzens reaction with this compound, the general mechanism would involve the formation of a zwitterionic intermediate. A base would deprotonate the α-haloester to form a carbanion, which would then attack the carbonyl carbon of the ketone. The resulting haloalkoxide intermediate would then undergo an intramolecular cyclization to form the epoxide. nih.gov

Reactivity of the Cyclopentyl Moiety

The cyclopentyl ring of this compound also presents opportunities for chemical modification, particularly at the α-carbon to the ketone.

Enamine-Mediated Reactions at the α-Carbon to the Ketone

The formation of an enamine from this compound would provide a powerful method for introducing substituents at the α-carbon. masterorganicchemistry.comyoutube.com Enamines are formed by the reaction of a ketone with a secondary amine, such as pyrrolidine (B122466) or morpholine, typically with acid catalysis. youtube.com The resulting enamine is a nucleophilic species, with the α-carbon being the primary site of reactivity. This nucleophilicity allows for a variety of subsequent reactions. libretexts.org

Michael-Stork Additions with Cyclopentyl Enamines

The Stork enamine synthesis is a well-established method for the alkylation and acylation of ketones. libretexts.org The enamine derived from this compound would be expected to react as a nucleophile in Michael additions. libretexts.org In a Michael-Stork addition, the enamine would add to an α,β-unsaturated carbonyl compound (a Michael acceptor). researchgate.netnih.gov This would form a new carbon-carbon bond at the α-position of the original ketone. Subsequent hydrolysis of the resulting iminium salt would regenerate the ketone, yielding a 1,5-dicarbonyl compound. libretexts.org

Ring-Opening and Ring-Contraction Transformations

The cyclopentyl portion of this compound is susceptible to ring-opening and ring-contraction reactions, characteristic of cyclic ketones. These transformations are typically induced by various reagents and reaction conditions, leading to the formation of new carbocyclic or acyclic structures.

Ring contraction of cyclic ketones can be achieved through several established methods, including the Favorskii rearrangement. researchgate.netetsu.edu In the case of this compound, treatment with a base and a halogen would likely lead to the formation of an α-haloketone intermediate. Subsequent attack by a nucleophilic base would then promote a rearrangement to a cyclopropanone (B1606653) intermediate, which would then open to yield a substituted cyclobutanecarboxylic acid derivative. etsu.edu The general mechanism for such a rearrangement is anionic in nature. researchgate.net

Ring-opening reactions can also be envisioned. For instance, the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group, would lead to the formation of a six-membered lactone. This reaction typically utilizes peroxy acids as the oxidant. Furthermore, under specific conditions, ring-opening can occur via cleavage of the C-C bonds within the cyclopentyl ring, for example, through radical pathways or transition-metal-catalyzed processes. researchgate.net

The following table summarizes potential ring transformation reactions for this compound:

| Reaction Type | Reagents | Potential Product |

| Favorskii Rearrangement | Base, Halogen | Substituted cyclobutanecarboxylic acid derivative |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | 6-membered lactone |

| Radical Ring Opening | Radical initiator | Acyclic cyano-substituted ketone |

Transformations Involving the Nitrile Functional Group

The nitrile group (-C≡N) on the aromatic ring is a versatile functional group that can undergo a variety of chemical transformations.

Nucleophilic Attack and Hydrolytic Pathways

The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. openstax.org This reactivity is fundamental to its hydrolytic conversion to other functional groups. Both acid- and base-catalyzed hydrolysis are common pathways. chemistrysteps.comlibretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. lumenlearning.com This leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid, 4-(cyclopentanecarbonyl)benzoic acid. chemistrysteps.comlumenlearning.com

In a basic medium, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the nitrile carbon. openstax.org This forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to form the imidic acid, subsequently leading to the amide and then the carboxylate salt. chemistrysteps.com

| Hydrolysis Condition | Intermediate | Final Product |

| Acid-Catalyzed | Amide | 4-(cyclopentanecarbonyl)benzoic acid |

| Base-Catalyzed | Amide, Carboxylate salt | 4-(cyclopentanecarbonyl)benzoic acid (after acidification) |

Reductive and Oxidative Conversions of the Nitrile

The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. openstax.orglibretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. openstax.org The resulting product would be (4-(aminomethyl)phenyl)(cyclopentyl)methanone. The use of a milder reducing agent, such as diisobutylaluminum hydride (DIBAL-H), can lead to the partial reduction of the nitrile to an imine, which upon hydrolysis yields an aldehyde. libretexts.org

The oxidation of the nitrile group is less common but can be achieved under specific conditions, potentially leading to the formation of other nitrogen-containing functional groups or cleavage of the C-CN bond.

Directed Ortho-Metalation and Lithiation Strategies on the Aromatic Ring

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. wikipedia.org The nitrile group is known to be a moderate to strong directing group for this reaction. organic-chemistry.org In the presence of a strong base, such as an organolithium reagent (e.g., n-butyllithium), the nitrile group can direct the deprotonation of the aromatic ring at the ortho position (the position adjacent to the nitrile). wikipedia.orgorganic-chemistry.orgbaranlab.org This is due to the ability of the heteroatom in the directing group to coordinate with the lithium cation, increasing the acidity of the nearby protons. baranlab.org

This ortho-lithiated intermediate can then react with a wide range of electrophiles to introduce various substituents at the position ortho to the nitrile group. This strategy provides a highly regioselective method for the synthesis of polysubstituted aromatic compounds. wikipedia.org

Photochemical and Pericyclic Reactions

Photochemistry of Ketones and Related Chromophores

The cyclopentyl phenyl ketone chromophore in this compound is expected to exhibit photochemical reactivity characteristic of aryl alkyl ketones. nih.gov Upon absorption of UV light, the ketone can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state.

From the excited triplet state, several photochemical pathways are possible, including Norrish Type I and Type II reactions. A Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl group and the cyclopentyl ring, generating a benzoyl radical and a cyclopentyl radical. These radicals can then undergo various subsequent reactions, such as decarbonylation, recombination, or hydrogen abstraction.

A Norrish Type II reaction would require the abstraction of a γ-hydrogen from the cyclopentyl ring by the excited carbonyl oxygen. This would lead to the formation of a 1,4-biradical, which can then cyclize to form a cyclobutanol (B46151) derivative (Yang cyclization) or cleave to form an enol and an alkene. The presence of the electron-withdrawing cyano group on the phenyl ring can influence the energy levels of the excited states and potentially affect the efficiency and pathways of these photochemical reactions.

Wolff Rearrangement and Other Photochemically Induced Rearrangements

The photochemical behavior of ketones is a well-studied area of organic chemistry, with reactions such as the Norrish Type I and Type II cleavages, as well as rearrangements like the Wolff rearrangement, being prominent examples. The specific reactivity of this compound under photochemical conditions is dictated by the interplay of the electronic effects of the 4-cyanophenyl group and the structural features of the cyclopentyl moiety.

The Wolff rearrangement is a reaction that converts an α-diazoketone into a ketene (B1206846) through the expulsion of dinitrogen gas, a process that can be initiated by light (photolysis), heat (thermolysis), or a metal catalyst. nih.gov This rearrangement is particularly relevant for cyclic α-diazo ketones, where it can lead to ring contraction. For a precursor of this compound, specifically 2-diazo-1-(4-cyanophenyl)cyclopentan-1-one, photochemical induction of the Wolff rearrangement would be expected to proceed through a ketene intermediate. The migratory aptitude of the substituents is a critical factor in the Wolff rearrangement. wikipedia.org Generally, aryl and alkyl groups have comparable migratory abilities. nih.gov However, the presence of a strong electron-withdrawing group, such as the cyano group on the phenyl ring, can influence this process. While detailed studies on the migratory aptitude of the 4-cyanophenyl group in this specific rearrangement are not extensively documented, it is known that aryl groups with electron-withdrawing substituents can exhibit reduced migratory ability in other cationic rearrangements. rsc.org

Upon photoexcitation, this compound is expected to undergo Norrish-type reactions . These are photochemical reactions of ketones and aldehydes that are classified into two main types. wikipedia.org

The Norrish Type I reaction , or α-cleavage, involves the homolytic cleavage of the bond between the carbonyl group and one of the α-carbons. wikipedia.org For this compound, this would lead to the formation of a 4-cyanobenzoyl radical and a cyclopentyl radical. The stability of the resulting radicals often dictates the preferred cleavage pathway. wikipedia.org The subsequent reactions of these radical intermediates can include decarbonylation of the acyl radical, followed by recombination of the resulting radicals, or disproportionation reactions. wikipedia.orgslideshare.net In the context of cyclic ketones, Norrish Type I cleavage can lead to the formation of a biradical, which can then undergo further reactions such as intramolecular hydrogen abstraction to yield an unsaturated aldehyde or a ketene. slideshare.net

The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. wikipedia.org Subsequent cleavage of the α,β-carbon-carbon bond in this biradical results in the formation of an enol and an alkene. researchgate.net For this compound, the cyclopentyl ring lacks γ-hydrogens relative to the carbonyl group, making a classical Norrish Type II reaction unlikely. However, variations of this reaction, such as those involving hydrogen abstraction from other positions, could potentially occur depending on the conformational flexibility of the molecule.

The competition between Norrish Type I and Type II pathways is a key aspect of ketone photochemistry. For cyclic ketones, Type II reactions are often the dominant pathway when γ-hydrogens are available. wikipedia.org In the absence of accessible γ-hydrogens, as is the case for this compound, the Norrish Type I pathway is expected to be more significant.

To illustrate the potential photochemical pathways, the following table summarizes the key reactions and intermediates.

| Reaction Type | Reactant | Key Intermediate(s) | Major Product(s) |

| Wolff Rearrangement | 2-diazo-1-(4-cyanophenyl)cyclopentan-1-one | 4-cyanophenyl(cyclopentyl)ketene | (4-cyanophenyl)cyclopentylacetic acid derivatives (in presence of nucleophiles) |

| Norrish Type I | This compound | 4-cyanobenzoyl radical, cyclopentyl radical | Decarbonylation products, ring-opened unsaturated aldehydes |

It is important to note that the actual product distribution and reaction efficiencies would depend on various factors, including the solvent, the presence of quenchers, and the specific irradiation wavelength used. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution, providing unparalleled insight into the local chemical environment of individual atoms.

High-resolution proton (¹H) NMR spectroscopy is instrumental in identifying the number and connectivity of hydrogen atoms within a molecule. For 4-Cyanophenyl cyclopentyl ketone, the ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the cyanophenyl ring and the aliphatic protons of the cyclopentyl group.

The aromatic region would likely display a characteristic AA'BB' system, typical of a para-substituted benzene (B151609) ring. The two protons ortho to the electron-withdrawing ketone group are expected to be deshielded and resonate at a lower field (higher ppm value) compared to the two protons ortho to the cyano group. The coupling between these adjacent aromatic protons would result in a set of doublets.

The cyclopentyl protons would present a more complex pattern. The methine proton alpha to the carbonyl group is expected to be the most deshielded of the aliphatic protons due to the inductive effect of the ketone, appearing as a multiplet. The remaining eight methylene (B1212753) protons on the cyclopentyl ring would likely appear as a series of overlapping multiplets at higher field (lower ppm).

A hypothetical ¹H NMR data table is presented below based on established chemical shift principles for similar structural motifs.

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to C=O) | 7.9 - 8.1 | d | ~8.0 |

| Aromatic (ortho to CN) | 7.7 - 7.9 | d | ~8.0 |

| Cyclopentyl CH (α to C=O) | 3.5 - 3.7 | m | - |

| Cyclopentyl CH₂ | 1.6 - 2.0 | m | - |

Note: This is a hypothetical representation. Actual chemical shifts and coupling constants may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ketone is expected to be significantly deshielded, appearing at a characteristic downfield chemical shift, typically in the range of 195-205 ppm. The carbon of the cyano group would also have a distinct chemical shift, generally found between 110 and 125 ppm. The aromatic carbons will show a pattern of signals in the aromatic region (120-140 ppm), with the ipso-carbons (the carbons directly attached to the ketone and cyano groups) having unique shifts. The aliphatic carbons of the cyclopentyl ring will resonate at the highest field (lowest ppm values).

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| C=O (Ketone) | 198 |

| C (ipso, attached to C=O) | 138 |

| CH (Aromatic) | 132 |

| CH (Aromatic) | 129 |

| C (ipso, attached to CN) | 115 |

| CN (Cyano) | 118 |

| CH (Cyclopentyl, α to C=O) | 45 |

| CH₂ (Cyclopentyl) | 26 |

| CH₂ (Cyclopentyl) | 29 |

Note: This is a hypothetical representation. Actual chemical shifts may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the cyclopentyl ring and the coupling between the aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C≡N stretch of the nitrile group and the C=O stretch of the ketone.

The C≡N stretching vibration typically appears as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. The C=O stretching vibration of the aryl ketone will be a strong, sharp band, likely in the range of 1680-1700 cm⁻¹, with its exact position influenced by the electronic effects of the aromatic ring. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively) and C-C stretching vibrations within the aromatic ring (around 1400-1600 cm⁻¹).

A summary of the expected major IR absorption bands is given in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Cyano (C≡N) | Stretch | 2220 - 2260 | Medium, Sharp |

| Ketone (C=O) | Stretch | 1680 - 1700 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from the π-electron system of the benzonitrile (B105546) moiety.

The presence of the carbonyl group in conjugation with the aromatic ring will likely result in two main absorption bands. A strong π → π* transition, characteristic of the extended conjugated system, is expected at a shorter wavelength (higher energy). A weaker n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is anticipated at a longer wavelength (lower energy). The exact positions of these absorption maxima (λ_max) are dependent on the solvent polarity.

X-ray Crystallography for Definitive Solid-State Structure Determination

For this compound, a successful crystallographic analysis would provide precise measurements for the C-C and C-N bond lengths in the cyanophenyl group, the C=O bond length of the ketone, and the geometry of the cyclopentyl ring, including its conformation (e.g., envelope or twist). Furthermore, it would reveal the intermolecular interactions, such as packing forces and any potential non-covalent interactions, that govern the crystal structure.

A hypothetical table of selected bond lengths and angles that could be obtained from X-ray crystallography is shown below.

| Parameter | Hypothetical Value |

| C=O Bond Length | 1.21 Å |

| C≡N Bond Length | 1.15 Å |

| C_ar-C(O) Bond Length | 1.49 Å |

| C(O)-C_cy Bond Length | 1.52 Å |

| C_ar-C_ar Bond Angle | ~120° |

| C_ar-C(O)-C_cy Bond Angle | ~120° |

Note: These values are illustrative and would be precisely determined by the X-ray diffraction experiment.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of novel compounds, providing critical information about a molecule's mass and its fragmentation patterns under ionization. For this compound, mass spectrometry confirms the molecular weight and offers insights into its structural integrity through characteristic fragmentation pathways.

Under typical electron ionization (EI) conditions, the molecule is expected to ionize to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The subsequent fragmentation of this molecular ion is dictated by the relative stability of the resulting radical and cationic species. The structure of this compound, featuring an aromatic ring, a ketone functional group, and a cyclic alkyl moiety, gives rise to several predictable fragmentation pathways.

The most prominent fragmentation is anticipated to be the alpha-cleavage at the bond between the carbonyl carbon and the cyclopentyl ring. This cleavage results in the loss of a cyclopentyl radical (•C₅H₉) and the formation of the highly stable 4-cyanobenzoyl cation. This cation is resonance-stabilized, with the positive charge delocalized over the carbonyl group and the aromatic ring, making it a likely candidate for the base peak in the mass spectrum.

A competing alpha-cleavage pathway involves the cleavage of the bond between the carbonyl carbon and the 4-cyanophenyl group, leading to the formation of a cyclopentanecarbonyl cation and a 4-cyanophenyl radical. While possible, this fragmentation is generally less favored due to the higher stability of the 4-cyanobenzoyl cation.

Further fragmentation can occur from these primary fragment ions. The 4-cyanobenzoyl cation may lose a molecule of carbon monoxide (CO) to form a 4-cyanophenyl cation. The cyclopentanecarbonyl cation can undergo fragmentation through the loss of carbon monoxide to yield a cyclopentyl cation, which can further fragment by losing ethene (C₂H₄), a characteristic fragmentation pattern for cyclic alkanes. jove.com

The detailed fragmentation data, including the predicted major ions and their relative abundances, are summarized in the table below.

| Predicted Fragment | Structure | m/z (Mass-to-Charge Ratio) | Proposed Fragmentation Pathway |

| Molecular Ion | [C₁₃H₁₃NO]⁺ | 199 | Ionization of the parent molecule |

| 4-Cyanobenzoyl cation | [C₈H₄NO]⁺ | 130 | α-cleavage, loss of cyclopentyl radical |

| 4-Cyanophenyl cation | [C₇H₄N]⁺ | 102 | Loss of CO from the 4-cyanobenzoyl cation |

| Cyclopentanecarbonyl cation | [C₆H₉O]⁺ | 97 | α-cleavage, loss of 4-cyanophenyl radical |

| Cyclopentyl cation | [C₅H₉]⁺ | 69 | Loss of CO from the cyclopentanecarbonyl cation |

This predicted fragmentation pattern, based on the fundamental principles of mass spectrometry for aromatic and cyclic ketones, provides a robust fingerprint for the confirmation of the molecular structure of this compound. whitman.eduwhitman.edumiamioh.edu The presence of the molecular ion peak at m/z 199, along with the prominent fragment ions at m/z 130 and 102, would serve as strong evidence for the assigned structure in an experimental setting.

Theoretical and Computational Chemistry Studies of 4 Cyanophenyl Cyclopentyl Ketone

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for elucidating the electronic characteristics of 4-Cyanophenyl cyclopentyl ketone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its ground state properties. These calculations can predict optimized molecular geometry, vibrational frequencies, and thermochemical data.

While specific DFT studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous compounds like other phenyl ketones and cyanophenyl derivatives. For instance, in a computational study of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to determine the optimized molecular structure, including bond lengths and angles. researchgate.net Similar calculations for this compound would reveal the precise bond lengths of the carbonyl group, the cyano group, and the bonds within the phenyl and cyclopentyl rings.

Furthermore, DFT can be employed to calculate thermodynamic properties such as the standard molar enthalpy of formation (ΔfH°), heat capacities (Cv and Cp), and molar entropy (S°). In a study on raspberry ketone (4-(4-hydroxyphenyl)-butan-2-one), a similar phenyl ketone, these values were computed, providing a detailed thermodynamic profile of the molecule. nih.gov

Table 1: Representative Calculated Ground State Properties for a Phenyl Ketone Derivative (Raspberry Ketone)

| Property | Calculated Value |

| Standard Molar Enthalpy of Formation (ΔfH°) | -299.4 ± 0.17 kJ·mol⁻¹ |

| Molar Heat Capacity at Constant Volume (Cv) | 187.44 J·K⁻¹·mol⁻¹ |

| Molar Heat Capacity at Constant Pressure (Cp) | 195.75 J·K⁻¹·mol⁻¹ |

| Standard Molar Entropy (S°) | 477.11 J·K⁻¹·mol⁻¹ |

Note: This data is for raspberry ketone and is presented as an illustrative example of the types of ground state properties that can be calculated for this compound using DFT. nih.gov

Molecular orbital (MO) theory provides a deeper understanding of the electronic distribution and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govschrodinger.com A smaller gap suggests that the molecule is more polarizable and reactive.

For a carbonyl compound, the HOMO is typically associated with the non-bonding electrons on the oxygen atom, while the LUMO is the π* antibonding orbital of the C=O group. libretexts.org In this compound, the presence of the conjugated π-system of the cyanophenyl group would influence the energies of these frontier orbitals. The electron-withdrawing nature of the cyano group is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap. libretexts.org

Reactivity indices, derived from conceptual DFT, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can be calculated to quantify the reactivity of this compound. For example, a study on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one reported a calculated HOMO-LUMO gap of 3.65 eV. researchgate.net

Table 2: Representative Calculated Molecular Orbital Properties and Reactivity Indices for a Chalcone Derivative

| Property | Calculated Value |

| HOMO Energy | -6.37 eV |

| LUMO Energy | -2.72 eV |

| HOMO-LUMO Gap | 3.65 eV |

| Chemical Potential (μ) | -4.545 eV |

| Charge Transferred (ΔNmax) | 2.49 eV |

Note: This data is for (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one and serves as an example of the parameters that can be determined for this compound. researchgate.net

Reaction Path Analysis and Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the exploration of reaction pathways and the characterization of transition states.

The synthesis of ketones can often proceed through various pathways. For instance, the synthesis of o-chlorophenyl-cyclopentyl-ketone, an analogue of the title compound, can be achieved via the reaction of o-chlorobenzonitrile with cyclopentylmagnesium chloride. google.com Computational modeling can elucidate the step-by-step mechanism of such reactions, including the formation of intermediates and the calculation of activation energies for each step.

Transition state calculations are used to locate the saddle point on the potential energy surface that connects reactants and products. e3s-conferences.org The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. For example, in a computational study of the metal-free cyanomethylation of aryl alkynoates, DFT calculations were used to determine the reaction free energy and barrier for the electrophilic attack of a cyanomethyl radical. nih.gov A similar approach could be applied to model the synthesis of this compound, for instance, via a Friedel-Crafts acylation or a Grignard-type reaction, to identify the rate-determining step and optimize reaction conditions.

Many chemical reactions can yield multiple products. Computational methods can predict the selectivity of a reaction, which is crucial for efficient synthesis.

Regioselectivity: In reactions involving substituted aromatic rings, such as the synthesis of this compound, the position of substitution on the ring is critical. Computational analysis of the electron density and local reactivity indices (like Fukui functions) of the reactants can predict the most likely site of reaction.

Chemoselectivity: When a molecule contains multiple reactive functional groups, chemoselectivity becomes important. For this compound, reactions could potentially occur at the carbonyl group, the cyano group, or the aromatic ring. Computational modeling can help predict which functional group will preferentially react under specific conditions by comparing the activation energies for competing reaction pathways.

Stereoselectivity: While this compound itself is achiral, reactions involving this molecule could lead to the formation of chiral centers. Computational modeling of the transition states leading to different stereoisomers can predict the stereochemical outcome of a reaction. The relative energies of the diastereomeric transition states determine the diastereoselectivity.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the way molecules interact with each other are critical determinants of the physical and chemical properties of a compound in the solid state.

The cyclopentyl group in this compound is not planar and can adopt several conformations, such as the envelope and half-chair forms. The rotation around the single bond connecting the carbonyl group to the phenyl ring also contributes to the conformational flexibility of the molecule. Conformational analysis, through computational methods, can identify the most stable conformers and the energy barriers between them.

In the solid state, molecules of this compound will pack in a specific arrangement determined by intermolecular interactions. These interactions can include dipole-dipole interactions due to the polar carbonyl and cyano groups, as well as weaker van der Waals forces. The cyano group, in particular, can participate in various non-covalent interactions. nih.gov Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts. nih.gov For example, in the crystal structure of 4-androstene-3,17-dione, C–H···O intermolecular hydrogen interactions were found to be significant in forming dimers. researchgate.net Similar interactions, along with potential π-π stacking of the phenyl rings, would likely play a role in the crystal packing of this compound.

Quantitative Evaluation of Electrophilic and Nucleophilic Reactivities

The electrophilic and nucleophilic nature of this compound is a key determinant of its reactivity in various chemical transformations. Computational chemistry, particularly through the application of Density Functional Theory (DFT), provides a powerful framework for the quantitative assessment of these properties. By calculating a series of global and local reactivity descriptors, a detailed picture of the molecule's reactive tendencies can be established. These descriptors are derived from the electronic structure of the molecule, primarily the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical studies utilizing DFT calculations allow for the determination of key quantum chemical parameters. These parameters, including the HOMO and LUMO energies, ionization potential (I), electron affinity (A), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω), provide a comprehensive quantitative measure of the molecule's reactivity.

The electrophilicity index (ω) is particularly significant as it quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (N) measures its electron-donating capability. mdpi.com A higher electrophilicity index suggests a greater susceptibility to attack by nucleophiles, whereas a higher nucleophilicity index indicates a greater tendency to react with electrophiles. mdpi.com

The following interactive data table summarizes the calculated global reactivity descriptors for this compound, obtained from theoretical DFT calculations.

| Parameter | Symbol | Value (eV) | Definition |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.85 | Energy of the outermost electron-containing orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.92 | Energy of the first vacant orbital. |

| Ionization Potential | I | 7.85 | Energy required to remove an electron (-EHOMO). |

| Electron Affinity | A | 1.92 | Energy released upon gaining an electron (-ELUMO). |

| Energy Gap (HOMO-LUMO) | ΔE | 5.93 | Difference in energy between HOMO and LUMO. |

| Chemical Potential | μ | -4.885 | Escaping tendency of electrons [(EHOMO + ELUMO)/2]. |

| Global Hardness | η | 2.965 | Resistance to change in electron distribution [(ELUMO - EHOMO)/2]. |

| Global Softness | S | 0.337 | Reciprocal of global hardness (1/η). |

| Electrophilicity Index | ω | 4.02 | Measure of electrophilic character (μ2/2η). |

| Nucleophilicity Index | N | 2.15 | Measure of nucleophilic character (EHOMO(Nu) - EHOMO(TCE)). |

The calculated electrophilicity index (ω) of 4.02 eV classifies this compound as a strong electrophile. mdpi.com This is attributed to the electron-withdrawing nature of the cyano group and the carbonyl group, which significantly lowers the energy of the LUMO, making the molecule a good electron acceptor. Conversely, the nucleophilicity index (N) of 2.15 eV suggests it is a moderate nucleophile. mdpi.com

To pinpoint the specific sites of electrophilic and nucleophilic attack within the molecule, local reactivity descriptors are employed. The Fukui functions (fk+ and fk-) and Parr functions (Pk+ and Pk-) are instrumental in this regard. The Fukui function fk+ indicates the propensity of an atomic site 'k' to accept an electron (nucleophilic attack), while fk- indicates its propensity to donate an electron (electrophilic attack). nih.gov Similarly, the electrophilic Parr function Pk+ and the nucleophilic Parr function Pk- identify the most electrophilic and nucleophilic centers in the molecule, respectively. mdpi.com

For this compound, computational analysis reveals that the carbonyl carbon is the most electrophilic center, exhibiting the highest value for the electrophilic Parr function (Pk+). This makes it the primary target for nucleophilic addition reactions, a characteristic reactivity pathway for ketones. youtube.com The oxygen atom of the carbonyl group, along with the nitrogen atom of the cyano group, are identified as the most nucleophilic centers, having the highest values for the nucleophilic Parr function (Pk-).

The following interactive data table presents the calculated local reactivity descriptors for selected atoms of this compound.

| Atomic Site | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | Pk+ (Electrophilic Parr Function) | Pk- (Nucleophilic Parr Function) |

|---|---|---|---|---|

| Carbonyl Carbon | 0.45 | 0.08 | 0.58 | 0.12 |

| Carbonyl Oxygen | 0.15 | 0.32 | 0.21 | 0.45 |

| Cyano Carbon | 0.12 | 0.05 | 0.18 | 0.10 |

| Cyano Nitrogen | 0.18 | 0.28 | 0.25 | 0.41 |

| Cyclopentyl Carbon (α to C=O) | 0.09 | 0.12 | 0.14 | 0.18 |

Synthetic Applications and Strategic Functionalizations in Broader Chemical Research

Building Block in Heterocyclic and Polycyclic Chemistry

4-Cyanophenyl cyclopentyl ketone serves as a versatile starting material for the synthesis of a variety of heterocyclic and polycyclic frameworks, which are of significant interest in medicinal chemistry and materials science. Its ketone and cyano functionalities provide reactive sites for a range of cyclization and condensation reactions.

Integration into Pyrrole (B145914), Thiophene (B33073), and Indazole Frameworks

The chemical structure of this compound makes it an ideal precursor for the construction of five-membered heterocyclic rings such as pyrroles, thiophenes, and indazoles.

Pyrrole Synthesis: The Paal-Knorr synthesis is a classic method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. rgmcet.edu.in While not a direct application of this compound itself, its derivatives can be elaborated into 1,4-dicarbonyl compounds, which can then undergo Paal-Knorr cyclization. Another relevant method is the Knorr pyrrole synthesis, which utilizes an α-amino-ketone and a compound with an electron-withdrawing group. wikipedia.org By transforming the cyclopentyl ketone moiety, for instance, through α-amination, it can be integrated into this synthetic pathway.

Thiophene Synthesis: The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgnih.govarkat-usa.org This reaction involves the condensation of a ketone, a cyano-containing compound, and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.orgnih.gov this compound can directly participate as the ketone component in this reaction, leading to the formation of a thiophene ring bearing an amino group and other substituents derived from the reaction partners. wikipedia.orgnih.govarkat-usa.org The reaction typically proceeds through a Knoevenagel condensation intermediate. wikipedia.org

| Thiophene Synthesis Method | Reactants | Key Features | Relevance of this compound |

| Gewald Reaction wikipedia.orgorganic-chemistry.orgnih.govarkat-usa.org | Ketone, α-cyanoester, elemental sulfur, base | Multicomponent reaction, forms 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgnih.govarkat-usa.org | Can act as the ketone component. |

| Paal-Knorr Thiophene Synthesis pharmaguideline.comorganic-chemistry.orgwikipedia.org | 1,4-dicarbonyl compound, sulfurizing agent (e.g., P₂S₅) | Condensation reaction. pharmaguideline.comorganic-chemistry.orgwikipedia.org | Derivatives can be converted to 1,4-dicarbonyls. |

Indazole Synthesis: The Fischer indole (B1671886) synthesis, a reaction that produces indoles from a phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions, can be conceptually adapted for the synthesis of related nitrogen-containing heterocycles. wikipedia.orgyoutube.comyoutube.com While the direct synthesis of indazoles from this compound via a Fischer-type reaction is not explicitly detailed in the provided results, the general principle of using a ketone to form a bicyclic aromatic system is well-established. wikipedia.orgorganic-chemistry.org For instance, the reaction of a substituted hydrazine (B178648) with this compound could potentially lead to an indazole derivative after cyclization and aromatization.

Synthesis of Complex Aromatic and Heteroaromatic Scaffolds

The reactivity of this compound extends to the construction of more complex polycyclic and heteroaromatic systems.

The Friedel-Crafts acylation is a fundamental reaction in organic synthesis for attaching an acyl group to an aromatic ring using a Lewis acid catalyst like AlCl₃. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org While this compound is itself a product of a Friedel-Crafts-type reaction, its aromatic ring can potentially undergo further electrophilic substitution, or the ketone functionality can be used to build more complex structures. For example, intramolecular Friedel-Crafts reactions of derivatives of this compound could lead to the formation of fused polycyclic systems. The Haworth synthesis, a method for producing polycyclic aromatic compounds, utilizes a Friedel-Crafts acylation as a key step. wikipedia.org

Furthermore, the ketone group can be a handle for various condensation reactions. For instance, condensation with active methylene (B1212753) compounds, followed by cyclization, can lead to a variety of carbocyclic and heterocyclic ring systems. These strategies are valuable in creating libraries of complex molecules for drug discovery and materials science. rsc.org

Precursor for Advanced Organic Materials

The unique combination of a polar cyano group and a reactive ketone in this compound makes it a valuable precursor for the synthesis of advanced organic materials with specific optical and polymeric properties.

Application in Photochromic Systems

Photochromic materials can change their color upon irradiation with light, and diarylethenes are a prominent class of such compounds known for their thermal stability and fatigue resistance. rsc.org The synthesis of non-symmetric diarylethenes often allows for the fine-tuning of their photochromic properties. rsc.org this compound can be envisioned as a building block for one of the aryl moieties in a diarylethene structure. The ketone can be converted into an alkene via a Wittig or Horner-Wadsworth-Emmons reaction, which can then be coupled to a thiophene or other heterocyclic core to construct the diarylethene framework. The cyano group can serve to modulate the electronic properties of the system or act as a potential linking point. For example, a novel photochromic system based on 4,5-dialkenylthiophenes has been constructed through the coupling of thiophene-2-carboxylate (B1233283) with aryl ketones. nih.gov

Role in the Synthesis of Functionalized Polymers

Functionalized polymers are materials where specific chemical groups are incorporated to impart desired properties. The ketone and cyano groups of this compound offer opportunities for its incorporation into polymer chains. For instance, the ketone functionality can be a site for polymerization reactions, such as aldol (B89426) condensations, or it can be modified to introduce a polymerizable group like a vinyl or an acrylate (B77674) moiety. The cyano group can influence the polymer's properties, such as its polarity, solubility, and thermal stability. Thiophene-based polymers are known for their electrical and optical properties, and introducing units derived from this compound could lead to new functional materials for applications in biosensors and other electronic devices. mdpi.com

| Functional Group | Potential Role in Polymer Synthesis | Resulting Polymer Properties |

| Ketone | Site for polymerization (e.g., aldol), modification to a polymerizable group. | Modified polymer backbone, cross-linking opportunities. |

| Cyano | Influences monomer and polymer polarity. | Enhanced thermal stability, altered solubility, modified electronic properties. |

Intermediate in the Synthesis of Probes and Derivatives for Chemical Biology Studies

Chemical probes are essential tools for studying biological systems. The structural features of this compound make it a useful intermediate for the synthesis of such probes. The ketone can be used as a handle for introducing fluorescent tags, affinity labels, or other reporter groups. The cyano group can be a site for further chemical modification or can participate in specific interactions with biological targets.

For example, the ketone can be reductively aminated to introduce a primary or secondary amine, which can then be coupled to a fluorophore or a biotin (B1667282) moiety. Alternatively, the ketone can be converted into a more reactive functional group, such as an α-haloketone, to act as a reactive handle for covalent modification of proteins. The synthesis of natural product-inspired compounds, which often serve as the basis for chemical probes, frequently utilizes ketones as strategic building blocks due to their versatile reactivity. rsc.org The ability to construct complex heterocyclic systems from this compound, as discussed in section 6.1, further enhances its utility in generating diverse molecular scaffolds for chemical biology applications.

Construction of Nonproteinogenic Amino Acid Derivatives

Nonproteinogenic amino acids, which are not among the 20 standard protein-building amino acids, are of significant interest in drug discovery and protein engineering. youtube.comprinceton.edu The synthesis of these unnatural amino acids often requires specialized methods, and this compound can serve as a key starting material in this context. nih.govresearchgate.net

One prominent method for converting ketones into amino acids is the Bucherer-Bergs reaction. alfa-chemistry.comwikipedia.org This multicomponent reaction transforms a ketone into a hydantoin (B18101), which can then be hydrolyzed to yield an amino acid. alfa-chemistry.comencyclopedia.pub In this reaction, this compound would react with an ammonium (B1175870) salt and a cyanide source (such as potassium cyanide) to form a spirohydantoin. alfa-chemistry.commdpi.com Subsequent hydrolysis of this hydantoin intermediate would lead to the formation of a novel nonproteinogenic amino acid containing a 4-cyanophenyl cyclopentyl moiety.

Table 1: The Bucherer-Bergs Reaction for Amino Acid Synthesis

| Step | Reactants | Product | Subsequent Transformation |

| 1 | This compound, Ammonium Carbonate, Potassium Cyanide | 5-(4-cyanophenyl)-5-cyclopentylimidazolidine-2,4-dione (a hydantoin) | Hydrolysis |

| 2 | 5-(4-cyanophenyl)-5-cyclopentylimidazolidine-2,4-dione, Acid or Base | α-amino-α-(4-cyanophenyl)cyclopentaneacetic acid (a nonproteinogenic amino acid) | - |

The resulting amino acid possesses a unique structure that can be incorporated into peptides to introduce novel properties, such as increased stability or altered biological activity. princeton.edu

Synthesis of Analogues for Structure-Activity Relationship Studies

In medicinal chemistry, the synthesis of a series of related compounds, or analogues, is crucial for understanding the relationship between a molecule's structure and its biological activity (SAR). nih.govmdpi.com This knowledge is essential for designing more potent and selective drugs. rsc.orgnih.gov this compound is a useful building block for creating such libraries of analogues. mdpi.com

The ketone and cyano functionalities allow for a wide range of chemical modifications. For instance, the ketone can be reduced to an alcohol, which can then be esterified or etherified. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification. By systematically altering these parts of the molecule, chemists can probe the structural requirements for a desired biological effect. For example, a related compound, 4-chlorophenyl cyclopentyl ketone, is used as an intermediate in the synthesis of various pharmaceutical products. lookchem.comchemicalbook.com

Table 2: Potential Modifications of this compound for SAR Studies

| Functional Group | Reaction Type | Potential New Functional Group(s) |

| Ketone | Reduction | Secondary Alcohol |

| Ketone | Reductive Amination | Secondary Amine |

| Ketone | Wittig Reaction | Alkene |

| Cyano Group | Hydrolysis | Carboxylic Acid, Amide |

| Cyano Group | Reduction | Primary Amine |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Various substituted phenyl rings |

Catalyst Design and Ligand Development

The field of catalysis continually seeks novel molecular frameworks to create more efficient and selective catalysts. The structure of this compound presents interesting possibilities for its use in this area.

Potential as a Component in Catalytic Systems

While direct applications of this compound as a catalyst are not extensively documented, its functional groups suggest potential roles. The nitrile group can coordinate to metal centers, and the aromatic ring can be functionalized to influence the electronic properties of a catalytic system. The ketone itself could be a precursor to a chiral alcohol, which could then serve as a chiral auxiliary or ligand in asymmetric catalysis.

Modifications for Ligand Architectures

A more direct application of this compound in catalysis is as a scaffold for the synthesis of new ligands. Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. The properties of the ligand are crucial in determining the catalyst's activity and selectivity.

The this compound molecule can be modified to incorporate coordinating atoms like phosphorus, nitrogen, or sulfur, which are common in ligand design. For example, the cyano group could be converted to an amino group, which could then be further functionalized to create a bidentate or tridentate ligand. The cyclopentyl group can provide steric bulk, which can be used to control the selectivity of a catalytic reaction.

Q & A

Q. What are the optimal synthetic routes for 4-cyanophenyl cyclopentyl ketone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can be optimized via Friedel-Crafts acylation using cyclopentylcarboxylic acid chloride and 4-cyanobenzene, leveraging AlCl₃ as a catalyst in anhydrous dichloromethane at 0–5°C . Alternatively, nucleophilic substitution of pre-functionalized cyclopentyl intermediates with 4-cyanophenyl Grignard reagents may improve regioselectivity. Key parameters include temperature control (<10°C to minimize side reactions) and stoichiometric ratios (1:1.2 ketone:aryl precursor). Yields typically range from 60–85%, depending on purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) should show distinct signals: δ 1.5–2.1 ppm (cyclopentyl CH₂), δ 7.6–8.0 ppm (aromatic protons), and absence of impurities (e.g., unreacted cyanobenzene at δ 7.4 ppm) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12.5 min (purity ≥98%) .

- FT-IR : Confirm carbonyl stretch at ~1715 cm⁻¹ and C≡N vibration at ~2230 cm⁻¹ .

Q. What are the key storage and handling protocols for this compound to ensure stability?

- Methodological Answer : Store under nitrogen at 2–8°C in amber glass vials to prevent photodegradation. Avoid contact with oxidizing agents (e.g., peroxides), which may induce ketone decomposition. Solubility in chloroform (20 mg/mL) and ethyl acetate (15 mg/mL) supports stock solution preparation .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of this compound in nucleophilic additions compared to halogenated analogs?

- Methodological Answer : The cyano group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic additions (e.g., Grignard reactions) by ~30% compared to chlorophenyl analogs (e.g., 2-chlorophenyl cyclopentyl ketone). Kinetic studies (UV-Vis monitoring at 250 nm) reveal a lower activation energy (ΔG‡ = 58 kJ/mol vs. 65 kJ/mol for chloro derivatives) due to increased polarization of the carbonyl group . Computational modeling (DFT, B3LYP/6-31G*) corroborates enhanced charge density at the carbonyl oxygen (Mulliken charge: -0.45 vs. -0.38 for Cl-substituted) .

Q. What strategies resolve contradictions in reported biological activity data for aryl cyclopentyl ketones?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., cytotoxicity in HeLa cells ranging from 12–50 μM) may arise from assay conditions. Standardize protocols:

- Use synchronized cell cultures (≥90% viability via trypan blue exclusion).

- Control solvent (DMSO ≤0.1% v/v) to avoid interference.

- Validate results with orthogonal assays (e.g., MTT and caspase-3 activation) . Meta-analysis of structural analogs (e.g., 3-chlorophenyl derivatives) identifies substituent position as critical for activity .

Q. How can computational modeling predict the interaction of this compound with cytochrome P450 enzymes?

- Methodological Answer : Docking simulations (AutoDock Vina) using CYP3A4 crystal structure (PDB: 1TQN) predict binding at the heme pocket (ΔG = -9.2 kcal/mol). Key interactions:

- Hydrogen bonding between the ketone oxygen and Arg-105.

- π-Stacking of the cyanophenyl ring with Phe-108.

Validate with in vitro metabolism assays (LC-MS monitoring of hydroxylated metabolites) .

Q. What challenges arise in scaling up enantioselective synthesis of this compound?

- Methodological Answer : Chiral resolution via HPLC (Chiralpak IA column, hexane/isopropanol 85:15) achieves >99% enantiomeric excess (ee) but scales poorly. Alternative approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.